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Compound of Interest |

Compound Name: 6-Methoxy-3-nitroquinolin-4-OL
CAS No.: 628284-89-9
Cat. No.: B1615243
. J

Abstract & Introduction

6-Methoxy-3-nitroquinolin-4-ol (CAS: 628284-89-9), also known as 4-hydroxy-6-methoxy-3-
nitroquinoline, is a privileged scaffold in medicinal chemistry. It serves as a critical synthetic
intermediate for PI3BK/mTOR kinase inhibitors and NMDA receptor antagonists (glycine site).
While often used as a precursor to generate 4-chloro-derivatives for further functionalization,
the core scaffold itself possesses pharmacologically relevant properties, including potential
antimicrobial and antiproliferative activities due to its ability to chelate metals and interact with
specific enzyme pockets.

This guide provides a standardized workflow for introducing this compound into biological
systems, ensuring solubility, stability, and reproducible data generation.

Key Applications
o Fragment-Based Drug Discovery (FBDD): Screening as a core pharmacophore for kinase or

oxidoreductase inhibition.

e Synthetic Precursor: Generation of 4-aminoquinoline derivatives (e.g., for antimalarial or
kinase-targeted libraries).

o Chemical Biology: Use as a negative control or structural probe in Structure-Activity
Relationship (SAR) studies involving 4-nitroquinoline-1-oxide (4-NQO) analogs.
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Chemical Properties & Preparation

Critical Note on Tautomerism: This compound exists in equilibrium between the 4-
hydroxyquinoline (enol) and 4-quinolone (keto) forms. In solution, the keto form often
predominates, which influences its hydrogen-bonding capability and solubility profile.

Property Specification

CAS Number 628284-89-9

Molecular Formula C10HaN204

Molecular Weight 220.18 g/mol

Solubility (Water) Very Low (< 0.1 mg/mL)

Solubility (DMSO) High (up to 50-100 mM)

Storage -20°C, desiccated, protected from light

Reagent Preparation Protocol
Step 1: Stock Solution (50 mM)

Weigh 11.0 mg of 6-Methoxy-3-nitroquinolin-4-ol.
e Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

» Vortex vigorously for 30—60 seconds. If particulate matter remains, sonicate in a water bath
at 37°C for 5 minutes.

e Quality Check: The solution should be clear and yellow/orange.

 Aliquot into 50 pL volumes in amber tubes and store at -20°C. Avoid repeated freeze-thaw
cycles.

Step 2: Working Solutions

e Diluent: Serum-free cell culture media (e.g., RPMI-1640 or DMEM).
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Maximum Tolerated DMSO: Ensure final DMSO concentration in cell culture is < 0.5% (v/v)
to avoid vehicle toxicity.

Precipitation Check: When diluting the DMSO stock into agueous media, observe for
immediate precipitation (cloudiness). If precipitation occurs at >100 puM, lower the
concentration or use an intermediate dilution step (e.g., 1:10 in PBS) before adding to media.

Experimental Protocols
Protocol A: Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the IC50 of the compound in specific cancer cell lines (e.g., HeLa, MCF-

7) or normal fibroblasts.

Materials:

Target Cells (e.g., log-phase growth)
96-well clear-bottom plates
MTT Reagent (5 mg/mL in PBS) or CCK-8 Kit

Microplate Reader (570 nm / 450 nm)

Workflow:

Seeding: Plate cells at 5,000-10,000 cells/well in 100 pL complete media. Incubate for 24
hours to allow attachment.

Treatment Preparation: Prepare 2x concentrated drug solutions in media (range: 0.1 uM to
100 pMm).

o Example: For a 100 uM final concentration, prepare 200 pM in media (0.4% DMSO).

Treatment: Remove 50 pL of old media (or add 100 pL of 2x drug solution directly to the 100
pL in the well).

o Controls: Vehicle Control (0.5% DMSO), Positive Control (e.g., Doxorubicin or
Staurosporine), Blank (Media only).
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e [ncubation: Incubate for 48 or 72 hours at 37°C, 5% CO..

e Readout (MTT):

[¢]

Add 20 pL MTT stock to each well. Incubate 3—4 hours.

[¢]

Aspirate media carefully.

[e]

Add 150 pL DMSO to dissolve formazan crystals.

o

Shake plate for 10 mins. Read Absorbance at 570 nm.
e Analysis: Calculate % Viability =

. Plot Log(concentration) vs. % Viability to determine IC50.

Protocol B: Functional Kinase/[Enzyme Inhibition (Cell-
Free)

Objective: If using the compound as a scaffold for kinase inhibition (e.g., PI3K, mTOR).

Buffer: Use kinase buffer (50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-
35).

Reaction: Mix Kinase + Peptide Substrate + Compound (variable dose).

Initiation: Add ATP (at Km concentration).[1]

Detection: Use ADP-GIlo or similar luminescent assay.

o Note: Quinoline-4-ols can be fluorescent. Run a "Compound Only" control to check for
interference with fluorescence-based readouts.

Mechanism of Action & Signhaling Logic

The following diagram illustrates the potential biological interactions of the 6-methoxy-3-
nitroquinolin-4-ol scaffold. It highlights its dual role as a kinase inhibitor scaffold (ATP
competition) and an NMDA receptor modulator (Glycine site).
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Caption: Mechanistic pathways of Quinoline-4-ol derivatives. The scaffold mimics ATP/Glycine,
allowing competitive inhibition at specific receptor sites.

Data Analysis & Troubleshooting
Interpreting Results

e Low Potency (IC50 > 50 uM): Common for the "naked" scaffold. This indicates the
compound is a starting point (fragment) and requires derivatization (e.g., chlorination at C4
followed by amination) to improve affinity.

+ High Potency (IC50 < 1 uM): Suggests specific target engagement or off-target toxicity (e.g.,
mitochondrial uncoupling due to the nitro group). Verify with a counter-screen on normal
cells.

Troubleshooting Table
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Issue

Probable Cause

Solution

Precipitation in Media

Hydrophobicity; High

Concentration

Sonicate stock; Reduce final
concentration; Pre-dilute in
PBS with 1% BSA.

Inconsistent IC50

Evaporation of DMSO; Cell
Density

Seal plates with parafilm;
Ensure consistent seeding
density (start with 5k

cells/well).

High Background (Abs)

Compound Color

The compound is
yellow/orange. Subtract "Media
+ Compound" blank OD from

results.

Loss of Activity

Stock Degradation

Store stocks at -80°C; Use
fresh aliquots; Protect from
light (nitro groups can be

photolabile).

Safety & Handling (SDS Summary)

 Signal Word:WARNING

e Hazard Statements:

o H302: Harmful if swallowed.[2]

o H315: Causes skin irritation.[2]

o H319: Causes serious eye irritation.[2]

o PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid

inhalation of powder.

o Disposal: Dispose of as hazardous chemical waste (halogenated/nitrogenous organic

waste).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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